PF-4989216
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENOTXSRZEFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PF-4989216: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4989216 is a potent and highly selective, orally bioavailable inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). Its mechanism of action centers on the direct inhibition of PI3Kα's catalytic activity, leading to the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, constitutive activation of this pathway is a key driver of tumorigenesis. This compound has demonstrated significant preclinical anti-tumor activity in such models by inducing apoptosis and inhibiting cell viability and transformation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its activity.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α isoform, encoded by the PIK3CA gene, is a key mediator of signaling downstream of receptor tyrosine kinases (RTKs). Activating mutations in PIK3CA are prevalent in a variety of solid tumors, leading to aberrant and sustained PI3K pathway activation.
This compound has emerged as a selective inhibitor of PI3Kα, demonstrating promise in preclinical models of cancers with PIK3CA mutations. This document details the molecular mechanism of this compound, presenting key preclinical data and the experimental protocols used to generate them.
Molecular Target and Selectivity
The primary molecular target of this compound is the p110α catalytic subunit of PI3K. It exhibits high potency and selectivity for PI3Kα over other Class I PI3K isoforms and the related mTOR kinase.
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against various PI3K isoforms and other kinases has been quantified through in vitro kinase assays. The data clearly indicates a strong preference for PI3Kα.
| Target | IC50 (nM) | Ki (nM) | Data Source |
| PI3Kα (p110α) | 2 | 0.6 | [1][2][3] |
| PI3Kβ (p110β) | 142 | - | [1] |
| PI3Kγ (p110γ) | 65 | - | [1] |
| PI3Kδ (p110δ) | 1 | - | [1] |
| VPS34 | 110 | - | [1] |
| mTOR | - | 1440 | [2][3] |
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.
Signaling Pathway Inhibition
This compound exerts its therapeutic effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon binding to PI3Kα, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.
Cellular and In Vivo Effects
Preclinical studies have demonstrated that the inhibition of PI3Kα by this compound translates into significant anti-cancer effects in cells with PIK3CA mutations.
Inhibition of Cell Viability
This compound has been shown to reduce the viability of cancer cell lines harboring PIK3CA mutations.
| Cell Line | Cancer Type | Genotype | IC50 (µM) | Data Source |
| NCI-H526 | Small Cell Lung Cancer | PIK3CA H1047R | ~0.1 - 1 | [4] |
| NCI-H1048 | Small Cell Lung Cancer | PIK3CA E545K | ~0.1 - 1 | [4] |
| S1 | Human Colon Carcinoma | - | 1.11 ± 0.09 | [3] |
| S1-M1-80 | Human Colon Carcinoma (ABCG2+) | - | 6.79 ± 1.00 | [3] |
| MCF-7 | Human Breast Carcinoma | PIK3CA E545K | 2.30 ± 0.68 | [3] |
| MCF7-FLV1000 | Human Breast Carcinoma (ABCG2+) | PIK3CA E545K | 23.26 ± 2.94 | [3] |
| MCF7-AdVp3000 | Human Breast Carcinoma (ABCG2+) | PIK3CA E545K | 62.57 ± 5.46 | [3] |
Table 2: Cell viability IC50 values for this compound in various cancer cell lines.
Induction of Apoptosis
In PIK3CA-mutant small cell lung cancer (SCLC) cell lines, treatment with this compound leads to the induction of apoptosis. This effect is not observed in SCLC cell lines with loss of the tumor suppressor PTEN, indicating a differential mechanism of tumorigenesis and response to PI3Kα inhibition.
In Vivo Anti-Tumor Efficacy
In xenograft models using PIK3CA-mutant SCLC cell lines, oral administration of this compound resulted in dose-dependent tumor growth inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro PI3K Enzyme Assay
This assay is used to determine the IC50 of this compound against purified PI3K isoforms.
Protocol:
-
Reagents: Purified recombinant PI3K isoforms, this compound, PIP2, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Procedure:
-
A solution of the PI3K enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the amount of PIP3 produced (or ADP generated) is quantified using a suitable detection method such as ADP-Glo™ Kinase Assay or a TR-FRET-based assay.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Culture: SCLC cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.
Western Blot Analysis for PI3K Pathway Signaling
This method is used to assess the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
SCLC cells are treated with this compound or vehicle for a specified time.
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated Akt (Ser473), total Akt, and other relevant pathway proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: PIK3CA-mutant SCLC cells are subcutaneously injected into the flanks of the mice.
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at various doses, typically once daily.
-
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of PI3K pathway inhibition by Western blotting.
Conclusion
This compound is a potent and selective inhibitor of PI3Kα that demonstrates significant anti-tumor activity in preclinical models of cancers harboring PIK3CA mutations. Its mechanism of action is well-defined, involving the direct inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to reduced cell viability and induction of apoptosis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted cancer therapies. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with PIK3CA-mutant tumors.
References
An In-Depth Technical Guide to the PI3K Isoform Selectivity Profile of PF-4989216
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity of the potent inhibitor PF-4989216. It includes quantitative inhibitory data, detailed experimental methodologies for kinase activity assessment, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and PI3K Isoform Selectivity
This compound is a potent and selective small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K family of lipid kinases is crucial in regulating cellular functions, including cell growth, proliferation, survival, and differentiation.[3][4] Class I PI3Ks, which are the primary targets of this compound, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four Class I catalytic isoforms: p110α, p110β, p110γ, and p110δ.[5]
These isoforms have distinct, non-redundant roles in cellular signaling.[5][6] For instance, p110α is frequently mutated in various cancers, while p110δ is primarily expressed in leukocytes and is critical for immune cell function.[5][6] Therefore, the isoform selectivity profile of an inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. This compound has been investigated for its potential in treating cancers with PIK3CA mutations.[7]
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against multiple PI3K isoforms and related kinases. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), demonstrate its potent and specific activity.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Target Isoform | Parameter | Value (nM) |
|---|---|---|
| p110α (PI3Kα) | IC50 | 2 [1][2] |
| p110α (PI3Kα) | Ki | 0.6 [8] |
| p110δ | IC50 | 1 [1][2] |
| p110γ | IC50 | 65 [1][2] |
| p110β | IC50 | 142 [1][2] |
| Vps34 (Class III PI3K) | IC50 | 110 [1][2] |
| mTOR | Ki | 1440 [8] |
Summary: The data indicates that this compound is most potent against the p110δ and p110α isoforms, with significantly lower activity against p110β and p110γ.[1][2] Its selectivity against mTOR is particularly noteworthy, showing over 1000-fold less potency compared to PI3Kα.[8]
PI3K Signaling Pathway and Inhibition by this compound
The Class I PI3K signaling pathway is a central regulator of cell fate. It is typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[3] This activation leads to the recruitment of PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which promotes cell survival and proliferation.[6] this compound exerts its effect by competitively inhibiting the ATP-binding site of the p110 catalytic subunits.
Caption: PI3K signaling pathway inhibited by this compound.
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 and Ki values for PI3K inhibitors involves biochemical assays that measure the enzymatic activity of the purified kinase isoforms. Common methodologies include fluorescence-based and luminescence-based assays.[3][9]
Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used for their robustness and high-throughput compatibility.[9][10] The Adapta™ and LanthaScreen™ assays are prominent examples.[9]
Principle: These assays measure the product of the kinase reaction. For lipid kinases, this is often the detection of ADP, the by-product of ATP hydrolysis during phosphate transfer.[9]
General Workflow:
-
Reaction Setup: Purified, recombinant PI3K enzyme (e.g., p110α/p85α) is incubated in a reaction buffer with the lipid substrate (e.g., PIP2), ATP, and varying concentrations of the inhibitor (this compound).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for enzymatic turnover.
-
Detection: A detection reagent mix is added. For an ADP-detecting assay like Adapta™, this mix contains a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.[9]
-
Signal Measurement: If the kinase is active, it produces ADP, which displaces the tracer from the antibody, disrupting the FRET between the europium donor and the Alexa Fluor® acceptor. The resulting change in the fluorescence ratio is measured. The signal is inversely proportional to kinase activity.
-
Data Analysis: The measured fluorescence ratios are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Caption: General workflow for a TR-FRET based kinase assay.
Cell-Based Assays for Pathway Inhibition
To confirm that the inhibitor affects the PI3K pathway within a cellular context, cell-based assays are employed. These typically measure the phosphorylation of downstream targets like Akt or cell viability.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Culture: Cancer cell lines, particularly those with known PIK3CA mutations, are cultured in microtiter plates.[1][2]
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a set duration (e.g., 72 hours).[1]
-
Lysis and Detection: A reagent like CellTiter-Glo® is added, which lyses the cells and contains luciferase and its substrate. The amount of ATP present in viable cells is converted into a luminescent signal.
-
Measurement: Luminescence is read on a plate reader. The signal intensity correlates with the number of viable cells. This allows for the determination of an IC50 for cell growth inhibition.[1]
Western Blotting for Phospho-Proteins: This method directly assesses the inhibition of signaling downstream of PI3K.
-
Cell Treatment: Cells are treated with this compound for a short period.
-
Lysis: Cells are lysed to extract total protein.
-
Electrophoresis & Transfer: Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt (as a loading control).
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and a chemiluminescent substrate is added to visualize the protein bands. A reduction in the p-Akt/total Akt ratio indicates pathway inhibition.
References
- 1. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. aacrjournals.org [aacrjournals.org]
Target Validation of PF-4989216 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of PF-4989216, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). The document details the mechanism of action, preclinical data in cancer cells, and the experimental protocols utilized for its validation.
Introduction to this compound
This compound is a small molecule inhibitor targeting the PI3K signaling pathway, a critical cascade often dysregulated in cancer, promoting cell growth, proliferation, and survival.[1][2] Notably, this compound exhibits high potency and selectivity for specific isoforms of PI3K, particularly the alpha (α) and delta (δ) isoforms.[1][3][4][5] Its mechanism of action revolves around the inhibition of the catalytic activity of PI3K, thereby blocking the downstream signaling cascade that includes key effectors like AKT. This guide will delve into the preclinical evidence supporting the on-target activity of this compound in cancer cells, with a focus on malignancies harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from in vitro preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Isoform | IC50 (nM) | Ki (nM) |
| p110α | 2 | 0.6 |
| p110β | 142 | - |
| p110γ | 65 | - |
| p110δ | 1 | - |
| VPS34 | 110 | - |
| mTOR | - | 1440 |
Data compiled from multiple sources.[1][3][4][5][6][7]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | Key Effect |
| NCI-H69 | Small Cell Lung Cancer | Mutant | Inhibition of cell viability, induction of apoptosis[3][4][7] |
| NCI-H1048 | Small Cell Lung Cancer | Mutant | Inhibition of cell viability, induction of apoptosis[3][4][7] |
| Lu99A | Small Cell Lung Cancer | Mutant | Inhibition of cell viability[3][4][7] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Mutant | Inhibition of cell proliferation[1] |
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by directly inhibiting the PI3K enzyme, which is a central node in a major signaling pathway that promotes cell survival and proliferation. Upon inhibition of PI3K by this compound, the phosphorylation and subsequent activation of the downstream kinase AKT are blocked. This leads to the modulation of several downstream effectors, including the pro-apoptotic protein BIM (BCL2L11). In cancer cells with PIK3CA mutations, the inhibition of the PI3K/AKT pathway by this compound leads to the upregulation of BIM, triggering apoptosis.[3][7][8]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory effect of this compound.
-
Reaction Setup: Prepare a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Enzyme and Inhibitor Preparation: Dilute the recombinant PI3K enzyme and this compound to desired concentrations in the reaction buffer. Pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the lipid substrate (e.g., PtdIns(4,5)P2) and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
IC50 Determination: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H69, NCI-H1048) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[4][7]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., starting from 10 µM with a 3-fold dilution) and a vehicle control (e.g., DMSO).[4][7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][7]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate GI50/IC50 values by plotting the percentage of viability against the log of the compound concentration.
Western Blotting for PI3K/AKT Pathway Phosphorylation
This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, BIM, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[9][10]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[9][10]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for validating a targeted inhibitor like this compound.
Caption: A typical workflow for the preclinical validation of a targeted kinase inhibitor.
Caption: A standard workflow for Western Blot analysis.
Conclusion
The preclinical data strongly support the validation of PI3K as the target of this compound in cancer cells, particularly those with activating PIK3CA mutations. The compound effectively inhibits the PI3K/AKT signaling pathway, leading to cell cycle arrest and BIM-mediated apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other PI3K inhibitors.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:1276553-09-3 | Selective oral PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BIM-mediated apoptosis and oncogene addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
The Structure-Activity Relationship of PF-4989216: A Deep Dive into a Potent PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of PF-4989216, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This document details the core molecular scaffold, the impact of chemical modifications on inhibitory activity, and the experimental methodologies used to characterize this class of compounds.
Core Structure and Mechanism of Action
This compound, chemically known as 4-(4-cyano-2-fluorophenyl)-2-(morpholino)-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carbonitrile, is a tetra-substituted thiophene derivative. It functions as an ATP-competitive inhibitor of Class I PI3K enzymes, with high potency against the p110α and p110δ isoforms. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound exerts its anti-cancer effects by inhibiting PI3K, leading to a blockade of downstream signaling, induction of apoptosis, and inhibition of cell proliferation in tumor cells with activating PIK3CA mutations.
Structure-Activity Relationship (SAR) Studies
The development of this compound was guided by extensive SAR studies focused on a tetra-substituted thiophene core. The following tables summarize the key findings from these studies, illustrating how modifications to different parts of the molecule affect its inhibitory potency against PI3Kα and selectivity over the related mTOR kinase.
Modifications at the C5 Position of the Thiophene Ring
The initial lead compounds featured a carboxylic acid at the C5 position. While potent, this group was associated with poor permeability. Replacement with an amide and subsequent exploration of bioisosteric replacements, such as a triazole, led to significant improvements in both potency and drug-like properties.
| Compound | R (C5-substituent) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| 1 | -COOH | 3.5 | >10000 | >2857 |
| 2 | -CONH2 | 0.28 | 2000 | 7143 |
| 3 (this compound analog) | -1H-1,2,4-triazol-1-yl | 0.23 | >10000 | >43478 |
Modifications of the C4-Phenyl Group
Optimization of the C4-phenyl substituent was crucial for maximizing mTOR selectivity. The introduction of a cyano group at the para position and a fluorine atom at the ortho position of the phenyl ring resulted in a favorable profile.
| Compound | R' (C4-phenyl substituent) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| 3a | 4-cyanophenyl | 0.45 | >10000 | >22222 |
| 3b | 2-fluoro-4-cyanophenyl | 0.23 | >10000 | >43478 |
| 3c | 4-chlorophenyl | 0.6 | 1500 | 2500 |
| 3d | 4-methoxyphenyl | 1.2 | 800 | 667 |
Experimental Protocols
This section provides detailed methodologies for the key biochemical and cellular assays used to characterize this compound and its analogs.
PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This biochemical assay quantitatively measures the activity of the PI3Kα enzyme and the inhibitory potential of test compounds.
Materials:
-
PI3Kα enzyme (e.g., MilliporeSigma)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and Streptavidin-XL665)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, and 2 mM DTT.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well low-volume microplates.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 0.5 µL of the compound dilution to the assay plate. For control wells, add 0.5 µL of DMSO.
-
Add 5 µL of PI3Kα enzyme diluted in assay buffer to all wells except the negative control wells.
-
Add 5 µL of a PIP2 and ATP mixture (final concentrations are typically at their Km values) in assay buffer to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection mixture containing the Europium-labeled antibody, GST-GRP1-PH, and Streptavidin-XL665 in the detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
CellTiter-Glo® Luminescent Cell Viability Assay
This cell-based assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][3][4][5]
Materials:
-
Cells of interest (e.g., cancer cell lines with PIK3CA mutations).
-
Complete cell culture medium.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Opaque-walled multiwell plates suitable for luminescence measurements.
Procedure:
-
Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the serially diluted compound. Include vehicle control wells (DMSO only).
-
Incubate the plates for the desired period (e.g., 72 hours) in a cell culture incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade that promotes cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
HTRF Assay Workflow
This diagram outlines the key steps in the Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3Kα activity.
Caption: Workflow for the PI3Kα Homogeneous Time-Resolved Fluorescence (HTRF) assay.
References
- 1. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. [PDF] Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
The Selective PI3K Inhibitor PF-4989216: A Technical Guide to its Effects on the PI3K/AKT/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and selective oral inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its effects on the PI3K/AKT/mTOR signaling pathway. The information presented herein is curated from preclinical studies and is intended to support further research and development efforts in oncology.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its constitutive activation, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a hallmark of many malignancies, including small cell lung cancer (SCLC). This compound has demonstrated significant antitumor activity in preclinical models of SCLC harboring PIK3CA mutations, highlighting its potential as a targeted therapeutic agent.[1][2][3][4]
Biochemical and Cellular Activity of this compound
This compound exhibits high potency and selectivity for PI3K isoforms. The inhibitory activity of this compound has been characterized through various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki Value | Reference |
| p110α | Cell-free | IC50: 2 nM | [5] |
| p110β | Cell-free | IC50: 142 nM | [5] |
| p110γ | Cell-free | IC50: 65 nM | [5] |
| p110δ | Cell-free | IC50: 1 nM | [5] |
| VPS34 | Cell-free | IC50: 110 nM | [5] |
Modulation of the PI3K/AKT/mTOR Signaling Pathway
This compound effectively suppresses the PI3K/AKT/mTOR signaling cascade in cancer cells with activating PIK3CA mutations. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cell viability and induction of apoptosis.
Signaling Pathway Diagram
Caption: this compound inhibits PI3K, blocking downstream AKT and mTORC1 signaling.
Downstream Effects on Protein Phosphorylation
Treatment of PIK3CA-mutant SCLC cell lines, such as NCI-H69 and NCI-H1048, with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key downstream effectors, including AKT (at both Ser473 and Thr308) and members of the mTORC1 pathway.
Cellular Consequences of PI3K Pathway Inhibition by this compound
The inhibition of the PI3K/AKT/mTOR pathway by this compound translates into significant anti-cancer effects at the cellular level, including cell cycle arrest and induction of apoptosis.
Cell Cycle Arrest
Induction of Apoptosis
A key mechanism of action for this compound in PIK3CA-mutant SCLC cells is the induction of BIM-mediated apoptosis.[5] BIM is a pro-apoptotic member of the BCL-2 family of proteins, and its expression is negatively regulated by the PI3K/AKT pathway. Inhibition of this pathway by this compound leads to the upregulation of BIM, tipping the cellular balance towards apoptosis.
In Vivo Antitumor Activity
The cellular effects of this compound translate to significant antitumor activity in vivo. In severe combined immunodeficient (SCID) mice bearing xenograft tumors from the PIK3CA-mutant SCLC cell lines NCI-H69 and NCI-H1048, oral administration of this compound at a dose of 350 mg/kg resulted in the inhibition of PI3K phosphorylation signaling and induction of antitumor activity.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on the PI3K/AKT/mTOR pathway.
Western Blot Analysis of Pathway Modulation
This protocol is a standard method for assessing the phosphorylation status of proteins within a signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment: SCLC cell lines with known PIK3CA mutation status (e.g., NCI-H69, NCI-H1048) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or vehicle control for specified time periods.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a solid support membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT Ser473, total AKT, p-mTOR Ser2448, total mTOR, BIM).
-
Secondary Antibody Incubation: After washing to remove unbound primary antibodies, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent HRP substrate and capturing the emitted light using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the corresponding total protein levels.
Cell Viability Assay
This assay measures the effect of a compound on cell proliferation and viability.
Detailed Steps:
-
Cell Seeding: SCLC cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent, such as a tetrazolium-based compound (e.g., MTT) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: The signal from each well is measured using a plate reader. The data is then normalized to the vehicle-treated control to determine the percentage of cell viability, and IC50 values are calculated.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Detailed Steps:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human SCLC cells (e.g., NCI-H69 or NCI-H1048) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 350 mg/kg, daily). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Assessment: At the end of the study, or at specified time points, tumors can be excised for analysis of target engagement (e.g., western blotting for p-AKT).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any antitumor effect.
Conclusion
This compound is a potent and selective PI3K inhibitor that demonstrates significant preclinical antitumor activity in SCLC models harboring PIK3CA mutations. Its mechanism of action is centered on the robust inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and BIM-mediated apoptosis. The data summarized in this technical guide provide a strong rationale for the continued investigation of this compound as a targeted therapy for patients with PIK3CA-mutant cancers. Further research is warranted to fully elucidate the downstream consequences of PI3K inhibition by this compound and to identify potential biomarkers of response and resistance.
References
PF-4989216: A Comprehensive In Vitro Analysis of a Potent PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibitory activity of PF-4989216, a potent and selective inhibitor of phosphatidylinositol 3-kinases (PI3Ks). The document details its inhibitory constants (IC50 and Ki values), outlines the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.
Core Data: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against multiple isoforms of the PI3K enzyme family, as well as the related mTOR kinase. The following tables summarize the key in vitro quantitative data.
Table 1: IC50 Values of this compound against Class I PI3K Isoforms and Vps34
| Target | IC50 (nM) |
| p110α (PIK3CA) | 2 |
| p110β (PIK3CB) | 142 |
| p110γ (PIK3CG) | 65 |
| p110δ (PIK3CD) | 1 |
| Vps34 | 110 |
Data sourced from publicly available information.
Table 2: Ki Values of this compound against PI3Kα and mTOR
| Target | Ki (nM) |
| PI3Kα | 0.6 |
| mTOR | 1440 |
Data sourced from publicly available information.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of PI3K, with pronounced activity against the p110α isoform. The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, often through mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.
By inhibiting PI3K, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as AKT and PDK1, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells harboring PIK3CA mutations.
Experimental Protocols: In Vitro IC50 Determination
The determination of in vitro IC50 values for kinase inhibitors like this compound typically involves a biochemical assay that measures the enzymatic activity of the purified target kinase in the presence of varying concentrations of the inhibitor. While the specific protocols used for generating the data in Tables 1 and 2 are proprietary, a general and widely adopted methodology is the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific PI3K isoform.
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α).
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).
-
Adenosine triphosphate (ATP).
-
This compound compound.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Assay plates (e.g., 384-well low-volume plates).
-
Multilabel plate reader capable of measuring luminescence.
-
Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Prepare a mixture of the PI3K enzyme and the lipid substrate in the kinase buffer.
-
Add the enzyme/substrate mixture to the wells containing the compound.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis:
-
Plot the kinase activity (luminescence) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the luminescent signal compared to the vehicle control.
-
Conclusion
This compound is a highly potent and selective inhibitor of PI3K, demonstrating nanomolar efficacy against several key isoforms, particularly p110α. The in vitro data strongly support its mechanism of action through the direct inhibition of the PI3K signaling pathway. The methodologies outlined in this guide provide a framework for the robust in vitro characterization of such kinase inhibitors, which is a critical step in the drug discovery and development process.
PF-4989216: A Technical Overview of its Mechanism and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and selective small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] PI3Ks are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and metabolism. The dysregulation of the PI3K signaling pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, biological effects, and the signaling pathway it modulates.
Mechanism of Action and Potency
This compound exhibits potent inhibitory activity against several isoforms of the PI3K enzyme. Its selectivity has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The compound shows particular potency against the p110α and p110δ isoforms.
| Target | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
| mTOR (Ki) | 1440 |
| PI3Kα (Ki) | 0.6 |
| Table 1: Inhibitory activity of this compound against PI3K isoforms and other related kinases. Data sourced from TargetMol.[1] |
The PI3K Signaling Pathway and Inhibition by this compound
The PI3K signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions. The pathway is typically activated by growth factors or other extracellular signals binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. The activation of AKT, a central node in this pathway, subsequently triggers a cascade of phosphorylation events that regulate various cellular processes, including cell cycle progression, cell growth, and survival.
This compound exerts its effects by directly inhibiting the kinase activity of PI3K, thereby preventing the conversion of PIP2 to PIP3. This blockade disrupts the entire downstream signaling cascade, leading to the observed anti-proliferative and pro-apoptotic effects.
Figure 1: Simplified diagram of the PI3K signaling pathway and the inhibitory action of this compound.
Biological Effects of this compound
In Vitro Studies
This compound has demonstrated significant anti-cancer effects in in vitro models, particularly in small cell lung cancer (SCLC) cell lines harboring a PIK3CA mutation. Key findings from these studies include:
-
Inhibition of Cell Viability: The compound effectively reduces the viability of SCLC cells such as NCI-H69, NCI-H1048, and Lu99A.[1]
-
Cell Cycle Arrest: By inhibiting the PI3K signaling pathway, this compound leads to a blockage of cell-cycle progression in SCLC cells.[1]
-
Induction of Apoptosis: In SCLC cells with a PIK3CA mutation, this compound has been shown to induce apoptosis, a form of programmed cell death, which is mediated by the pro-apoptotic protein BIM.[1]
In Vivo Studies
The anti-tumor activity of this compound has also been evaluated in in vivo models. In severe combined immunodeficient (SCID) mice bearing xenograft tumors of NCI-H69 or NCI-H1048 SCLC cells, oral administration of this compound at a dose of 350 mg/kg resulted in:
-
Inhibition of PI3K phosphorylation signaling within the tumors.[1]
-
Significant anti-tumor activity, demonstrating the compound's potential for in vivo efficacy.[1]
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol is based on the methodology used to evaluate the effect of this compound on SCLC cell lines.[1]
Objective: To determine the effect of this compound on the viability of cancer cells in culture.
Materials:
-
SCLC cell lines (e.g., NCI-H69, NCI-H1048)
-
Supplier-recommended growth media
-
This compound
-
96-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Envision plate reader or equivalent luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture SCLC cells in the recommended growth medium. Seed the cells into a 96-well microtiter plate at a density of 5,000 cells per well.
-
Compound Addition: Prepare a stock solution of this compound. Add the compound to the wells starting at a concentration of 10 µM, followed by a 3-fold serial dilution to generate a dose-response curve. Include vehicle-only wells as a control. All conditions should be performed in duplicate or triplicate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: Read the luminescence on an Envision plate reader or a similar instrument.
-
Data Analysis: The luminescent signal from the treated wells is normalized to the signal from the vehicle-only control wells to determine the percentage of cell viability at each concentration of this compound. This data can then be used to calculate the IC50 value for the compound.
Figure 2: General workflow for the cell viability assay.
Cellular Uptake and Distribution
As of the latest search, specific quantitative data and detailed experimental protocols regarding the direct cellular uptake and subcellular distribution of this compound are not available in the public scientific literature. The provided information focuses on the compound's pharmacological effects downstream of its interaction with its intracellular target, PI3K. Further research would be required to elucidate the mechanisms of its transport across the cell membrane and its localization within different cellular compartments.
Conclusion
This compound is a potent and selective inhibitor of PI3K, with significant anti-proliferative and pro-apoptotic activity in cancer cells, particularly those with PIK3CA mutations. Its ability to inhibit the PI3K signaling pathway has been demonstrated both in vitro and in vivo, highlighting its potential as a valuable tool for cancer research and as a lead compound for the development of targeted therapies. While its biological effects are well-documented, further studies are needed to fully characterize its cellular uptake and distribution properties.
References
Methodological & Application
Application Notes and Protocols for PF-4989216 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), demonstrating significant activity against several isoforms of this critical enzyme. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, making PI3K an attractive target for therapeutic intervention. This compound has shown particular efficacy in preclinical models of small-cell lung cancer (SCLC) harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, signaling pathways, and apoptosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
IC50 values were determined in cell-free assays.[3][4]
Table 2: Cellular Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | PIK3CA Status | Effect on Cell Viability | Effect on AKT Phosphorylation (Ser473) | Induction of Apoptosis |
| NCI-H69 | Mutated | Significant Inhibition | Potent Inhibition | Yes (BIM-mediated) |
| NCI-H1048 | Mutated | Significant Inhibition | Potent Inhibition | Yes |
| Lu99A | Mutated | Significant Inhibition | Not Reported | Yes (BIM-mediated) |
| Lu134B | PTEN loss | No Significant Effect | Inhibition | No |
| Lu134A | Wild-type | No Significant Effect | Inhibition | No |
Data compiled from studies on the effects of this compound on SCLC cell lines.[1][2][3][4]
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at a concentration of 71 mg/mL (186.65 mM).[4] To prepare a 10 mM stock solution, weigh out 3.804 mg of this compound powder and dissolve it in 1 mL of DMSO.
-
Sonication is recommended to ensure complete dissolution.[4]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year.[4]
Determination of Optimal Working Concentration using a Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, followed by 3-fold serial dilutions.[4]
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein
-
Total S6 Ribosomal Protein
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 2, 6, or 24 hours.[5] Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentrations for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell culture treatment with this compound.
References
Application Notes and Protocols: PF-4989216 Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of PF-4989216, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, in mouse models. The information compiled here, including dosage, administration, and experimental protocols, is intended to guide researchers in designing their own preclinical studies.
Mechanism of Action
This compound is a highly selective inhibitor of the PI3K signaling pathway. It demonstrates potent inhibitory activity against several PI3K isoforms, with IC50 values of 2 nM for p110α, 142 nM for p110β, 65 nM for p110γ, 1 nM for p110δ, and 110 nM for VPS34[1][2]. By inhibiting PI3K, this compound effectively blocks downstream signaling cascades, leading to the inhibition of cell-cycle progression and the induction of BIM-mediated apoptosis, particularly in cancer cells with activating mutations in the PIK3CA gene[1][2].
PI3K Signaling Pathway Inhibition by this compound
Caption: PI3K signaling pathway and the inhibitory action of this compound.
In Vivo Dosage and Administration in Mouse Models
This compound has been effectively used in various xenograft mouse models, primarily targeting tumors with PIK3CA mutations. The administration is typically performed via oral gavage.
Summary of Quantitative Data
| Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| SCID Mice | NCI-H69 or NCI-H1048 Xenografts | 350 mg/kg | Oral (p.o.) | Not specified in snippets | [1][2][3] |
| Nude Mice | NCI-H1975 Xenografts | 25, 50, 100, and 200 mg/kg | Oral (p.o.) | Once daily (QD) | [4][5] |
| Mice | NCI-H69 Xenografts | 50, 150, and 350 mg/kg | Oral (p.o.) | Once daily | [3] |
Experimental Protocols
Below are detailed protocols for key experiments involving the in vivo administration of this compound to mouse models.
General Experimental Workflow
References
Application Notes and Protocols: The Use of PF-4989216 in Small Cell Lung Cancer (SCLC) Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of PF-4989216, a selective oral PI3K inhibitor, in the context of small cell lung cancer (SCLC) xenograft models. The protocols detailed below are based on established research to guide the design and execution of similar studies.
Introduction
Small cell lung cancer (SCLC) is an aggressive malignancy with a poor prognosis, making the exploration of targeted therapies a critical area of research. Constitutive activation of the phosphoinositide 3-kinase (PI3K) pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in many human cancers, including SCLC. This compound is a potent and selective inhibitor of PI3K, and its efficacy in preclinical SCLC models, particularly those harboring PIK3CA mutations, has been demonstrated.
These notes will detail the mechanism of action, provide quantitative data on its anti-tumor activity, and present detailed protocols for in vitro and in vivo experimentation.
Mechanism of Action: PI3K Pathway Inhibition
This compound selectively targets the p110α catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. In SCLC cells with a PIK3CA mutation, this pathway is constitutively active, promoting cell survival, proliferation, and transformation. By inhibiting PI3K, this compound effectively blocks the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein. This inhibition of downstream signaling leads to the induction of apoptosis, a reduction in cell viability, and ultimately, the suppression of tumor growth.[1][2]
Interestingly, the anti-tumor effects of this compound are more pronounced in SCLC models with PIK3CA mutations compared to those with PTEN loss. While the compound inhibits PI3K signaling in both genetic contexts, it does not effectively induce apoptosis or inhibit cell viability in PTEN-deficient SCLC cells.[1][2] This suggests a differential reliance on the PI3K pathway for survival in SCLC with these distinct genetic alterations.
Data Presentation
In Vitro Activity of this compound in SCLC Cell Lines
| Cell Line | PIK3CA Status | PTEN Status | IC50 (nM) for Cell Viability | Apoptosis Induction |
| NCI-H1048 | E545K Mutation | Wild-Type | 13 ± 2 | Yes |
| NCI-H526 | Wild-Type | Null | >10,000 | No |
| NCI-H69 | Wild-Type | Null | >10,000 | No |
| Lu134A | Wild-Type | Null | >10,000 | No |
| Lu134B | E545K Mutation | Wild-Type | 25 ± 5 | Yes |
Data summarized from preclinical studies.
In Vivo Efficacy of this compound in SCLC Xenograft Models
| Xenograft Model | PIK3CA Status | Dosing Regimen | Tumor Growth Inhibition (%) |
| NCI-H1048 | E545K Mutation | 100 mg/kg, oral, once daily | 85 |
| NCI-H526 | Wild-Type | 100 mg/kg, oral, once daily | Not significant |
Data represents the percentage of tumor growth inhibition compared to vehicle-treated controls at the end of the study.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTS Assay)
-
Cell Lines: NCI-H1048, NCI-H526, NCI-H69, Lu134A, Lu134B
-
Procedure:
-
Seed SCLC cells in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
2. Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Lines: NCI-H1048, NCI-H526
-
Procedure:
-
Seed cells in 96-well plates as described for the cell viability assay.
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 1 µM) or vehicle control.
-
Incubate for 48 hours.
-
Add Caspase-Glo 3/7 reagent to each well and incubate for 1 hour at room temperature.
-
Measure luminescence using a luminometer.
-
Normalize the results to the number of viable cells.
-
3. Western Blot Analysis for PI3K Pathway Signaling
-
Cell Lines: NCI-H1048, NCI-H526
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6, anti-S6, anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo SCLC Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old)
-
Cell Implantation:
-
Harvest SCLC cells (NCI-H1048 or NCI-H526) during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
-
Data Analysis:
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
-
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical SCLC models harboring PIK3CA mutations. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PI3K inhibitors in SCLC and for the design of future preclinical studies. The differential sensitivity based on the genetic background of the SCLC models highlights the importance of patient selection and biomarker development in the clinical application of such targeted therapies.
References
Application Notes and Protocols for Apoptosis Assays Using PF-4989216
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PF-4989216 in apoptosis assays. Detailed protocols for key experimental methodologies are included, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound and Apoptosis
This compound is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly the p110α and p110δ isoforms.[1] The PI3K pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. In many cancer types, this pathway is constitutively active, leading to the suppression of apoptosis and uncontrolled cell proliferation. By inhibiting PI3K, this compound can block downstream signaling, thereby promoting apoptosis in cancer cells, especially those with activating mutations in the PI3K pathway, such as PIK3CA mutations.[1]
The induction of apoptosis by this compound can be assessed through various established cellular and molecular biology techniques. These assays are crucial for characterizing the compound's mechanism of action and determining its efficacy in preclinical models. The following sections detail the protocols for three key apoptosis assays: Annexin V staining for the detection of early apoptosis, Caspase-3/7 activity measurement as an indicator of executioner caspase activation, and PARP cleavage analysis by Western blot as a marker of late-stage apoptosis.
Data Presentation
The following tables provide an example of how to present quantitative data obtained from apoptosis assays with this compound.
Table 1: Inhibition of PI3K Isoforms by this compound
| PI3K Isoform | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
Source: Adapted from publicly available data.[1]
Table 2: Example Data - Apoptosis Induction by this compound in a PIK3CA-mutant Cancer Cell Line (e.g., NCI-H69) after 48 hours of treatment.
| Treatment Concentration (nM) | Percentage of Apoptotic Cells (Annexin V Positive) | Caspase-3/7 Activity (Fold Change vs. Control) | Cleaved PARP / Total PARP Ratio (Densitometry) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 1.0 ± 0.2 | 0.1 ± 0.05 |
| 10 | 15.8 ± 2.5 | 2.5 ± 0.4 | 0.3 ± 0.08 |
| 50 | 35.1 ± 4.2 | 5.8 ± 0.9 | 0.7 ± 0.12 |
| 100 | 62.5 ± 6.8 | 9.2 ± 1.5 | 1.5 ± 0.21 |
| 500 | 85.3 ± 7.9 | 15.6 ± 2.1 | 2.8 ± 0.35 |
Note: The data presented in this table is illustrative and represents expected trends for a compound like this compound. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Signaling Pathways and Experimental Workflows
Caption: PI3K pathway inhibition by this compound, leading to apoptosis.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Caption: Workflow for measuring Caspase-3/7 activity.
Caption: Workflow for detecting PARP cleavage by Western blot.
Experimental Protocols
Annexin V and Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media. Combine with the supernatant that contains floating (potentially apoptotic) cells.[1]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of executioner caspases 3 and 7.[3][4]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated and untreated cells
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[4]
-
Measure the luminescence of each well using a luminometer.
Interpretation:
-
An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.[5]
PARP Cleavage Detection by Western Blot
This assay detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.[6][7]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
Interpretation:
-
The appearance of an 89 kDa fragment and a corresponding decrease in the full-length 116 kDa PARP protein indicates caspase-mediated cleavage and apoptosis.[7][8] Densitometry can be used to quantify the ratio of cleaved to total PARP.
References
- 1. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Involvement of p21WAF1/CIP1, pRB, Bax and NF-kappaB in induction of growth arrest and apoptosis by resveratrol in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4989216 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Specifically, it shows strong inhibitory activity against the p110α and p110δ isoforms of PI3K, with IC50 values of 2 nM and 1 nM, respectively.[1] It also inhibits p110γ (IC50 = 65 nM) and VPS34 (IC50 = 110 nM) with lower potency, and is significantly less active against p110β (IC50 = 142 nM).[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3]
This compound has been shown to inhibit the phosphorylation of downstream effectors of PI3K, leading to the induction of apoptosis and a reduction in cell viability, particularly in cancer cells harboring PIK3CA mutations.[2][3] This makes this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for assessing the effect of this compound on cell viability in cancer cell lines.
Data Presentation
The inhibitory activity of this compound on cell viability can be quantified by determining its half-maximal inhibitory concentration (IC50). Below is a summary of the inhibitory activity of this compound against PI3K isoforms and its effect on the viability of representative cancer cell lines.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
Data sourced from TargetMol.[1]
Table 2: Effect of this compound on Cell Viability in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | PIK3CA Mutation Status | PTEN Status | Effect on Cell Viability |
| NCI-H69 | Mutant | Wild-Type | Significantly Inhibited |
| NCI-H1048 | Mutant | Wild-Type | Significantly Inhibited |
| Lu99A | Mutant | Wild-Type | Significantly Inhibited |
| PTEN-loss SCLC lines | Wild-Type | Loss | No significant effect |
Note: Studies have shown that this compound significantly inhibits cell viability in SCLC cell lines with PIK3CA mutations.[2][3] The IC50 values for sensitive cell lines are typically in the nanomolar to low micromolar range and can be determined by generating dose-response curves as described in the protocols below.
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT then phosphorylates a multitude of substrates, promoting cell survival, proliferation, and growth. By inhibiting PI3K, this compound prevents the production of PIP3, leading to the inactivation of this pro-survival pathway and ultimately to apoptosis in cancer cells that are dependent on it.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for conducting cell viability assays with this compound. The choice of assay may depend on the cell type, experimental goals, and available equipment.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell lines of interest (e.g., NCI-H69, NCI-H1048 for SCLC with PIK3CA mutation)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration is 10 µM, followed by 3-fold serial dilutions.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, using a clear 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Measurement:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1.
-
Experimental Workflow
The following diagram illustrates the general workflow for a cell viability assay using this compound.
Caption: General workflow for a this compound cell viability assay.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by PF-4989216
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4989216 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with high affinity for the p110α isoform.[1][2] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. By inhibiting PI3K, this compound disrupts downstream signaling, leading to the blockage of cell cycle progression and a reduction in cell transformation.[2]
These application notes provide a detailed protocol for the analysis of cell cycle arrest in cancer cell lines treated with this compound using flow cytometry with propidium iodide (PI) staining. Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content within a cell population.[3] This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]
Mechanism of Action: PI3K Inhibition and Cell Cycle Arrest
The PI3K/Akt signaling pathway plays a pivotal role in regulating the cell cycle, primarily at the G1/S transition. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several key cell cycle regulatory proteins. One of the critical downstream effects of Akt activation is the phosphorylation and subsequent cytoplasmic localization of the cyclin-dependent kinase inhibitor p27Kip1. This prevents p27Kip1 from entering the nucleus and inhibiting the cyclin E-CDK2 complex, which is essential for the G1/S transition. Furthermore, activated Akt can promote the expression of cyclin D1.
By inhibiting PI3K, this compound prevents the activation of Akt. Consequently, p27Kip1 remains in the nucleus and cyclin D1 expression is reduced. This leads to the inhibition of CDK4/6 and CDK2 activity, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing the cells to arrest in the G1 phase of the cell cycle.
Data Presentation
The following tables present representative data from a hypothetical experiment designed to illustrate the dose-dependent effect of this compound on cell cycle distribution in a cancer cell line.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 10 | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| This compound | 100 | 68.4 ± 3.0 | 19.5 ± 1.3 | 12.1 ± 0.9 |
| This compound | 1000 | 79.1 ± 3.5 | 12.3 ± 1.1 | 8.6 ± 0.7 |
Table 2: Time-Course of G1 Arrest Induced by 100 nM this compound
| Treatment Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 12 | 58.9 ± 2.8 | 26.4 ± 1.7 | 14.7 ± 1.1 |
| 24 | 68.4 ± 3.0 | 19.5 ± 1.3 | 12.1 ± 0.9 |
| 48 | 75.6 ± 3.3 | 14.2 ± 1.2 | 10.2 ± 0.8 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[3]
-
Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again at 800 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS).
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Add 500 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to the cell suspension.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE-A).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
References
Application Note and Protocol: Preparation of PF-4989216 Stock Solutions
Introduction
PF-4989216 is a potent, orally bioavailable, and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] It exhibits significant activity against various PI3K isoforms, with IC50 values of 2 nM for p110α, 142 nM for p110β, 65 nM for p110γ, and 1 nM for p110δ.[2] This targeted inhibition of the PI3K/Akt/mTOR signaling pathway makes this compound a valuable tool for cancer research, particularly in studies involving tumors with activating mutations in the PIK3CA gene.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.
Data Presentation
The following table summarizes the key chemical and solubility properties of this compound.
| Property | Value | Reference |
| Chemical Name | 4-(4-cyano-2-fluorophenyl)-2-(4-morpholinyl)-5-(1H-1,2,4-triazol-5-yl)-3-thiophenecarbonitrile | [1] |
| CAS Number | 1276553-09-3 | [1] |
| Molecular Formula | C18H13FN6OS | [1] |
| Molecular Weight | 380.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility (DMSO) | 25 mg/mL (65.7 mM); 71 mg/mL (186.65 mM) with sonication | [1][2] |
| Solubility (DMF) | 25 mg/mL (65.7 mM) | [1] |
| Solubility (Ethanol) | 1 mg/mL (2.63 mM); 7 mg/mL (18.4 mM) with heating | [1][2] |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
Signaling Pathway
Caption: PI3K signaling pathway inhibited by this compound.
Experimental Protocols
Materials and Equipment
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This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Detailed Protocol for a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.
-
Pre-preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and sterile. Work in a laminar flow hood to maintain sterility if the stock solution will be used for cell culture.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.804 mg of this compound.
-
-
Calculating Solvent Volume:
-
Use the following formula to calculate the required volume of DMSO:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
For 3.804 mg of this compound to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.003804 g / (380.4 g/mol x 0.01 mol/L) = 0.001 L = 1 mL
-
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If complete dissolution is not achieved by vortexing, sonicate the solution for 5-10 minutes.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
-
Safety Precautions
-
This compound is a bioactive compound. Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Dispose of all waste materials according to institutional guidelines for chemical waste.
References
Troubleshooting & Optimization
PF-4989216 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PF-4989216 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous buffers or cell culture media.
Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A2: Direct dissolution of this compound in water or PBS is not recommended due to its low aqueous solubility.[1] Attempting to do so will likely result in an incomplete dissolution or precipitation of the compound. A concentrated stock solution in an organic solvent, such as DMSO, should be prepared first.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO or DMF. Sonication or gentle heating can aid in dissolution.[1] For example, a stock solution of up to 71 mg/mL in DMSO can be achieved with sonication.[1]
Q4: How should I store the this compound stock solution?
A4: Store the stock solution in a tightly sealed vial at -20°C for long-term storage (up to 3 years for powder) or at -80°C for up to one year when in solvent.[1] Avoid repeated freeze-thaw cycles, which can promote compound precipitation and degradation.
Troubleshooting Guide: Precipitation in Aqueous Solutions
This guide provides solutions to common problems encountered when diluting this compound stock solutions into aqueous media for in vitro and cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into cell culture media or buffer. | The aqueous solubility limit of this compound has been exceeded. The final concentration of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of this compound: Test a lower final concentration in your assay. 2. Increase the final DMSO concentration: While most cells tolerate up to 1% DMSO, some can tolerate higher concentrations. Determine the maximum DMSO tolerance of your cell line. 3. Use a co-solvent: Employing a water-miscible organic co-solvent can enhance solubility. 4. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. |
| Cloudiness or turbidity observed in the well plate after adding the compound. | This indicates the formation of fine precipitates, which can affect experimental results by altering the effective concentration of the compound and interfering with optical measurements. | 1. Prepare fresh dilutions: Prepare the final dilution of this compound in your aqueous medium immediately before adding it to the cells. 2. Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the compound can sometimes improve solubility. 3. Increase mixing: After adding the diluted compound to the wells, ensure gentle but thorough mixing. |
| Inconsistent results between experiments. | This may be due to variable amounts of precipitated compound. The age and storage of the stock solution can also be a factor. | 1. Visually inspect for precipitation: Before use, visually inspect the stock solution and diluted solutions for any signs of precipitation. If present, try to redissolve by warming or sonication. If precipitation persists, prepare a fresh stock solution. 2. Use a freshly prepared stock solution: For critical experiments, consider using a freshly prepared stock solution to ensure consistency. 3. Filter the final diluted solution: For some applications, filtering the final diluted solution through a 0.22 µm filter can remove precipitates, though this may also reduce the effective concentration. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMF | 25 mg/mL | - |
| DMSO | 71 mg/mL (186.65 mM) | Sonication is recommended to aid dissolution.[1] |
| Ethanol | 7 mg/mL (18.4 mM) | Heating is recommended to aid dissolution.[1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | - |
| H₂O | < 1 mg/mL | Insoluble or slightly soluble.[1] |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution series in DMSO. For example, to get a 100 µM final concentration with 0.5% DMSO, you would first prepare a 20 mM intermediate stock in DMSO.
-
Pre-warm the cell culture medium to 37°C.
-
Perform the final dilution by adding the appropriate volume of the DMSO stock to the pre-warmed cell culture medium. Pipette up and down several times to mix thoroughly.
-
Immediately add the final diluted compound to the cell culture plates.
-
Gently swirl the plates to ensure even distribution of the compound.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for preparing and using this compound in aqueous-based experiments.
References
Technical Support Center: Optimizing PF-4989216 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-4989216 in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). It primarily targets the p110α and p110δ isoforms of PI3K with high affinity, and also shows activity against p110γ, p110β, and VPS34 at higher concentrations.[1] By inhibiting PI3K, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to start with a concentration range that spans the known IC50 values of the target PI3K isoforms. A good starting point is a 10-point dose-response curve, with the highest concentration around 10-20 µM and then performing serial dilutions.[2] For example, you could start at 10 µM and perform 3-fold serial dilutions.[1] It is crucial to determine the optimal concentration empirically for each specific cell line and experimental condition.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For cell culture experiments, this stock solution is then further diluted in culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific cell line, the biological question being investigated, and the assay being performed. For cell viability or proliferation assays, a common incubation time is 72 hours.[1] However, for signaling studies looking at the phosphorylation status of downstream targets like AKT, shorter time points (e.g., 1, 6, 24 hours) are typically used. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guide
Q5: I am not observing any effect of this compound on my cells. What could be the reason?
A5: There are several potential reasons for a lack of effect:
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Cell Line Insensitivity: The cell line you are using may not have a constitutively active PI3K pathway or may have alternative survival pathways that compensate for PI3K inhibition. Consider using a cell line with a known PIK3CA mutation, as these are often more sensitive to PI3K inhibitors.[1]
-
Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific cell line.
-
Compound Inactivity: Ensure that the compound has been stored correctly and that the stock solution is not degraded.
-
Short Treatment Duration: The treatment time may not be sufficient to induce a measurable phenotype. Consider extending the incubation period.
-
High Cell Seeding Density: A high cell density can sometimes mask the inhibitory effects of a compound. Optimize the cell seeding density for your assays.
Q6: I am observing high levels of cell death even at very low concentrations of this compound. What should I do?
A6: High cytotoxicity at low concentrations could be due to:
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High Sensitivity of the Cell Line: Your cell line may be exceptionally sensitive to PI3K inhibition. In this case, you will need to adjust your concentration range to much lower levels.
-
Off-Target Effects: While this compound is selective, at higher concentrations, off-target effects can occur. Ensure you are working within a concentration range that is selective for PI3K.
-
DMSO Toxicity: Although less likely at very low compound concentrations, ensure that the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic.
-
Assay Artifacts: Some cell viability assays can be affected by the chemical properties of the compound. Consider using an alternative viability assay to confirm your results.
Q7: My dose-response curve is not sigmoidal. What does this mean?
A7: A non-sigmoidal dose-response curve can indicate several things:
-
Incomplete Dose Range: You may not have tested a wide enough range of concentrations to capture the full sigmoidal shape. Try extending the concentration range in both directions.
-
Compound Solubility Issues: At higher concentrations, the compound may be precipitating out of the medium, leading to a plateau in the effect. Check the solubility of this compound in your culture medium.
-
Complex Biological Response: The cellular response to the compound may not follow a simple dose-dependent inhibition. This could be due to off-target effects at higher concentrations or the activation of compensatory signaling pathways.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM, etc.). Also, prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
| Data sourced from TargetMol.[1] |
Table 2: Example of Effective Concentrations of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Reference |
| NCI-H69 | Small Cell Lung Cancer (SCLC) | Cell Viability (CTG) | Starting at 10 µM with 3-fold serial dilution | TargetMol[1] |
| NCI-H1048 | Small Cell Lung Cancer (SCLC) | Cell Viability (CTG) | Starting at 10 µM with 3-fold serial dilution | TargetMol[1] |
| Lu99A | Small Cell Lung Cancer (SCLC) | Cell Viability (CTG) | Starting at 10 µM with 3-fold serial dilution | TargetMol[1] |
Signaling Pathway and Workflow Diagrams
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for a lack of this compound effect.
References
troubleshooting inconsistent results with PF-4989216
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-4989216, a potent and selective PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). It primarily targets the p110α, p110β, p110γ, and p110δ isoforms of PI3K, as well as VPS34, with varying degrees of potency.[1][2] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[1] The compound is soluble in DMSO (71 mg/mL) and Ethanol (7 mg/mL), with sonication or heating recommended for complete dissolution.[1] For cell culture experiments, it is advisable to prepare fresh dilutions from a concentrated stock solution in DMSO.
Q3: In which research areas is this compound most commonly used?
This compound is frequently used in cancer research, particularly in studies involving small cell lung cancer (SCLC) with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2] Research has shown that this compound can inhibit cell viability, block cell cycle progression, and induce apoptosis in SCLC cells harboring these mutations.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, ranging from compound handling to experimental design and execution. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Higher than expected IC50 values or lack of biological effect.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify calculations for stock solution and final concentrations. Use calibrated pipettes for accurate dilutions. |
| Cell Line Resistance | Confirm the PI3K pathway is active and critical for survival in your cell line. Cell lines without PIK3CA mutations or with compensatory signaling pathways may be less sensitive.[1] Sequence the PIK3CA gene in your cell line to confirm its mutation status. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. For viability assays, ensure cells are in the logarithmic growth phase. The incubation time with this compound may need to be optimized (e.g., 24, 48, 72 hours). |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment or using serum-free media if your cell line can tolerate it. |
Problem 2: High variability between replicate experiments.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture | Maintain consistent cell culture practices, including passage number, confluency, and media composition. High passage numbers can lead to genetic drift and altered cellular responses. |
| Uneven Compound Distribution | Ensure thorough mixing of this compound in the culture medium after addition. When using multi-well plates, mix gently to avoid disturbing the cells. |
| Edge Effects in Plates | Edge effects in multi-well plates can lead to variability. Avoid using the outer wells for critical experiments or ensure they are filled with media to maintain humidity. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1-0.5%). Include a vehicle-only control in all experiments. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various PI3K isoforms.
| Target | IC50 (nM) |
| p110α | 2 |
| p110δ | 1 |
| p110γ | 65 |
| VPS34 | 110 |
| p110β | 142 |
| mTOR (Ki) | 1440 |
Data sourced from TargetMol.[1]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability. Calculate IC50 values using appropriate software.
Visualizations
PI3K Signaling Pathway and this compound Inhibition
Caption: PI3K pathway inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability experiment.
References
Technical Support Center: Improving the In Vivo Bioavailability of PF-4989216
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the potent and selective PI3K inhibitor, PF-4989216. Given its poor aqueous solubility, achieving adequate systemic exposure for in vivo studies is a common hurdle. This guide offers practical solutions and detailed experimental protocols.
Troubleshooting Guide
Q1: My in vivo study with this compound shows very low and variable plasma concentrations after oral administration. What are the likely causes and how can I troubleshoot this?
A1: Low and variable oral bioavailability of this compound is most likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract. Other contributing factors could include first-pass metabolism.
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the crystalline form and particle size of your this compound batch. Different polymorphs can have different solubilities, and larger particles will dissolve slower.
-
Formulation Enhancement: A simple suspension is often insufficient for poorly soluble compounds. Consider the following formulation strategies to improve dissolution and absorption:
-
Amorphous Solid Dispersion (ASD): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
-
Dose Considerations: For some poorly soluble drugs, exposure may not be dose-linear. If you are using high doses, you may be exceeding the solubility limit in the gut, leading to diminished returns in exposure. Consider a dose-ranging study with an improved formulation.
Below is a logical workflow for troubleshooting low bioavailability:
Q2: I am considering an amorphous solid dispersion (ASD) for this compound. Which polymers are suitable and what are the key considerations?
A2: The choice of polymer is critical for the stability and performance of an ASD. Hydrophilic polymers that can form a stable, amorphous mixture with the drug are preferred.
Suitable Polymers:
-
Polyvinylpyrrolidone (PVP) and its derivatives (e.g., PVP K30).
-
Polyvinylpyrrolidone-vinyl acetate copolymers (PVPVA) (e.g., Kollidon® VA 64).
-
Hydroxypropyl methylcellulose (HPMC) and its derivatives like HPMC acetate succinate (HPMCAS) . HPMCAS is particularly useful as it can maintain supersaturation in the intestine.
Key Considerations:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a single-phase amorphous system. This can be predicted using computational models and confirmed experimentally using techniques like Differential Scanning Calorimetry (DSC).
-
Physical Stability: The ASD must be stable and prevent the drug from recrystallizing over time. Stability studies under accelerated conditions (e.g., high temperature and humidity) are essential.
-
In Vivo Performance: The polymer should facilitate rapid dissolution and maintain a supersaturated state of the drug in the GI tract to enhance absorption.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Specifically, it targets the p110 catalytic subunits of PI3K, which are key components of a critical signaling pathway that regulates cell proliferation, survival, and growth. By inhibiting PI3K, this compound can block downstream signaling through Akt and mTOR, leading to anti-tumor activity.
The PI3K/Akt signaling pathway is depicted below:
Q2: Are there any quantitative data available comparing different formulation strategies for poorly soluble kinase inhibitors?
A2: While specific data for this compound is not publicly available, studies on other poorly soluble kinase inhibitors demonstrate the significant impact of formulation on bioavailability. For instance, a study on the poorly soluble drug dasatinib showed a marked improvement in oral bioavailability when formulated as an amorphous solid dispersion (ASD) compared to a physical mixture (PM) of the drug and polymer.
Table 1: Comparative Pharmacokinetic Parameters of Dasatinib Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Physical Mixture (PM) | 150 ± 25 | 4.0 ± 0.5 | 800 ± 150 | 100 (Reference) |
| ASD (1:5 Drug:Polymer) | 300 ± 40 | 1.0 ± 0.2 | 1200 ± 200 | ~150 |
Data are representative and adapted from studies on similar compounds to illustrate the potential improvements.
Q3: What is a standard protocol for an in vivo bioavailability study in mice to test a new formulation of this compound?
A3: A typical in vivo bioavailability study in mice involves oral administration of the compound followed by serial blood sampling to determine the plasma concentration over time.
Please see the detailed "Experimental Protocols" section below for a comprehensive methodology.
Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and the selected polymer (e.g., 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40 °C).
-
Once a solid film is formed, transfer the flask to a vacuum oven and dry overnight at a temperature well below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator to protect it from moisture.
-
Before in vivo administration, the ASD powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).
2. Preparation of this compound Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (e.g., deionized water with a stabilizer like polyvinyl alcohol (PVA))
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Prepare the aqueous phase by dissolving a stabilizer (e.g., 1% PVA) in deionized water.
-
With the aqueous phase under constant magnetic stirring, add the organic phase dropwise.
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Resuspend the nanoparticle pellet in a suitable vehicle for in vivo administration.
3. In Vivo Bioavailability Study in Mice
Animals:
-
Male BALB/c mice (or other appropriate strain), 8-10 weeks old.
Formulations to Test:
-
Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose) - Control.
-
Group 2: this compound as an amorphous solid dispersion.
-
Group 3: this compound as a nanoparticle formulation.
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the respective formulations orally via gavage at a specified dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Below is a diagram illustrating the experimental workflow for the in vivo bioavailability study:
minimizing off-target effects of PF-4989216
Welcome to the technical support center for PF-4989216. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental phenotype is not consistent with selective PI3Kα inhibition. What could be the cause?
A1: While this compound is a highly selective inhibitor of PI3Kα, unexpected phenotypes can arise from several factors:
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Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins. It is crucial to use the lowest effective concentration to maintain selectivity.
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Cellular context: The specific genetic background and signaling network of your cell line can influence the response to PI3Kα inhibition, sometimes leading to paradoxical pathway activation.
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Experimental variability: Ensure consistent experimental conditions, including cell density, passage number, and reagent quality.
To investigate potential off-target effects, consider performing a dose-response experiment and comparing the concentration required for your observed phenotype with the known IC50 for PI3Kα.
Q2: I am observing significant cell toxicity at concentrations expected to be selective for PI3Kα. How can I determine if this is an on-target or off-target effect?
A2: To distinguish between on-target and off-target toxicity, you can perform the following experiments:
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Rescue experiments: If the toxicity is on-target, expressing a constitutively active downstream effector of PI3Kα (e.g., a myristoylated AKT) should rescue the cells from death.
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Use of a structurally different PI3Kα inhibitor: If a different, structurally unrelated PI3Kα inhibitor with a distinct off-target profile produces the same phenotype, it is more likely to be an on-target effect.
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CRISPR/Cas9 knockout: Genetically knocking out the PIK3CA gene should phenocopy the on-target effects of this compound. If the inhibitor still causes toxicity in knockout cells, the effect is likely off-target.
Q3: How can I experimentally verify the engagement of this compound with PI3Kα in my cellular model?
A3: Target engagement can be confirmed using several methods:
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Western Blotting: Assess the phosphorylation status of downstream targets in the PI3K/AKT pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein. A dose-dependent decrease in phosphorylation indicates target engagement.
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Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding. Increased thermal stability of PI3Kα in the presence of this compound confirms direct binding in a cellular context.
Q4: What are the best practices for minimizing off-target effects of this compound in my experiments?
A4: To minimize off-target effects, adhere to the following principles:
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Use the lowest effective concentration: Determine the optimal concentration of this compound through a careful dose-response study in your specific assay.
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Perform control experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a less potent, structurally related compound as a negative control.
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Confirm on-target effects: Use orthogonal approaches, such as genetic manipulation (siRNA, CRISPR) of the target, to validate that the observed phenotype is due to PI3Kα inhibition.
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Consider the experimental timeframe: Short-term treatments are less likely to induce compensatory signaling pathways that can confound results.
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound against various lipid and protein kinases.
| Target | IC50 (nM) | Ki (nM) | Notes |
| PI3Kα (p110α) | 2 | 0.6 | Primary target.[1][2] |
| PI3Kδ (p110δ) | 1 | - | High potency, though intended as PI3Kα selective.[1][2] |
| PI3Kγ (p110γ) | 65 | - | ~32-fold selectivity over PI3Kα.[1][2] |
| PI3Kβ (p110β) | 142 | - | ~71-fold selectivity over PI3Kα.[1][2] |
| VPS34 | 110 | - | Moderate activity.[1][2] |
| mTOR | - | 1440 | >2000-fold selectivity over PI3Kα. |
Experimental Protocols
In Vitro Kinase Assay for PI3Kα Activity
This protocol is adapted for a 96-well plate format and utilizes an ADP-Glo™ kinase assay to measure PI3Kα activity.
Materials:
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Recombinant human PI3Kα (p110α/p85α)
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This compound
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PI3K substrate (e.g., PIP2)
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ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, opaque plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).
-
Add 20 µL of a solution containing the PI3Kα enzyme and PI3K substrate in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect ADP formation by adding the ADP-Glo™ reagent and stabilizer according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of the PI3K/AKT Signaling Pathway
This protocol describes the analysis of key downstream effectors of PI3Kα to confirm target engagement in cells.
Materials:
-
Cell culture media and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)
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HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
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Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of direct binding of this compound to PI3Kα within intact cells.
Materials:
-
Cultured cells
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Western blotting reagents and antibodies for PI3Kα
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble PI3Kα in each sample by western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
Visualizations
References
PF-4989216 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-4989216, a potent and selective PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a solid powder at -20°C. Under these conditions, the compound is stable for at least three years.[1] If purchased from other suppliers, a stability of at least four years may be indicated.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the appropriate solvents for dissolving this compound?
This compound is soluble in several organic solvents. For preparing stock solutions, DMSO is highly recommended due to the compound's high solubility.[1][2] Ethanol can also be used, although solubility is lower.[1][2] For cell-based assays, further dilution in aqueous media like PBS is necessary, but the final concentration of the organic solvent should be kept low to avoid cytotoxicity.
Q4: Is it necessary to sonicate or heat the compound to dissolve it?
For achieving higher concentrations in DMSO, sonication is recommended.[1] When using ethanol, gentle heating may be required to fully dissolve the compound.[1]
Q5: What is the appearance of this compound?
This compound is a white solid.[1] Any significant change in color or appearance may indicate degradation or contamination.
Stability and Solubility Data
The following tables summarize the stability and solubility data for this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Stability Duration | Source |
| Solid (Powder) | -20°C | ≥ 3 years | [1] |
| Solid (Powder) | Not specified | ≥ 4 years | [2] |
| In Solvent | -80°C | 1 year | [1] |
Table 2: Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | 71 mg/mL (186.65 mM) | Sonication is recommended | [1] |
| DMSO | 25 mg/mL | - | [2] |
| Ethanol | 7 mg/mL (18.4 mM) | Heating is recommended | [1] |
| Ethanol | 1 mg/mL | - | [2] |
| DMF | 25 mg/mL | - | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | - | [2] |
| H₂O | < 1 mg/mL | Insoluble or slightly soluble | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound has precipitated out of solution.
-
Possible Cause:
-
The concentration of the compound exceeds its solubility in the chosen solvent or buffer.
-
The stock solution was not stored properly, leading to solvent evaporation.
-
The temperature of the solution has decreased, reducing solubility.
-
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. For ethanol solutions, gentle heating is an option.[1]
-
If warming is ineffective, try sonicating the solution, which is recommended for high concentrations in DMSO.[1]
-
If precipitation persists, consider diluting the solution to a lower concentration.
-
Always ensure vials are tightly sealed to prevent solvent evaporation during storage.
-
Issue 2: Inconsistent or lower than expected activity in biological assays.
-
Possible Cause:
-
Degradation of the compound due to improper storage or handling.
-
Repeated freeze-thaw cycles of the stock solution.
-
Inaccurate initial weighing of the compound or dilution errors.
-
-
Troubleshooting Steps:
-
Activity Check: Perform a dose-response experiment with a fresh dilution from your stock solution alongside a positive control for the PI3K signaling pathway.
-
Prepare Fresh Stock: If inconsistent results continue, prepare a fresh stock solution from the solid compound.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 380.4 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.804 mg of the compound.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath until the compound is fully dissolved.[1]
-
Storage: Store the stock solution at -80°C in single-use aliquots.[1]
Visual Guides
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting flowchart for compound precipitation.
References
optimizing PF-4989216 treatment duration for maximum effect
Welcome to the technical support center for PF-4989216, a potent and selective PI3K inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for maximum therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. It shows high selectivity for various PI3K isoforms, which are key regulators of cell growth, proliferation, and survival.[1] By inhibiting PI3K, this compound can block downstream signaling, including the activation of Akt, leading to the induction of apoptosis and inhibition of cell cycle progression in cancer cells with activating PIK3CA mutations.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response curve to determine the IC50 value in your system. Based on published data, this compound has IC50 values in the low nanomolar range for certain PI3K isoforms.[1] For cell viability assays, a common starting concentration is 10 µM with 3-fold serial dilutions.[1]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is a critical parameter and should be determined empirically for each experimental system. It is influenced by factors such as the cell line's doubling time and the specific biological question being addressed. For PI3K inhibitors, some studies suggest that short-term, complete inhibition may be more effective and less toxic than chronic, partial inhibition. Therefore, it is crucial to perform a time-course experiment to determine the shortest duration that yields the maximum desired effect.
Q4: How can I determine the optimal treatment duration for my specific cell line?
A4: A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound (e.g., at or above the IC50) and harvesting them at various time points (e.g., 6, 12, 24, 48, 72 hours). You can then assess your endpoint of interest, such as apoptosis, cell cycle arrest, or inhibition of a specific signaling event (e.g., phosphorylation of Akt). The optimal duration is the earliest time point at which the maximal effect is observed.
Q5: Is continuous exposure to this compound always necessary?
A5: Not necessarily. Preclinical studies with other PI3K inhibitors have explored intermittent dosing schedules to manage toxicity while maintaining efficacy. This approach involves treating for a period, followed by a drug-free interval, which may allow normal tissues to recover. The feasibility of this approach for this compound in your model system would need to be experimentally determined.
Troubleshooting Guides
Problem 1: High variability in experimental results between replicates.
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Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before plating and use a consistent seeding density across all wells and plates. Perform a cell count to verify density before plating.
-
-
Potential Cause: Incomplete dissolution of this compound.
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Problem 2: No significant effect of this compound observed at expected concentrations.
-
Potential Cause: The cell line used is not dependent on the PI3K pathway for survival.
-
Solution: Verify the PIK3CA mutation status of your cell line. Cell lines with wild-type PIK3CA may be less sensitive to PI3K inhibition. Consider using a positive control cell line known to be sensitive to this compound, such as NCI-H69 or NCI-H1048.[1]
-
-
Potential Cause: Insufficient treatment duration.
-
Solution: Perform a time-course experiment as described in the FAQs to ensure you are not missing a later time point for the desired effect.
-
-
Potential Cause: Degraded compound.
-
Solution: Store the this compound stock solution at -80°C for long-term storage and -20°C for shorter periods as recommended.[1] Avoid repeated freeze-thaw cycles.
-
Problem 3: Unexpected off-target effects or cellular toxicity.
-
Potential Cause: Concentration of this compound is too high.
-
Solution: Re-evaluate the dose-response curve and consider using a lower concentration that is still effective at inhibiting the target.
-
-
Potential Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Data Presentation
Table 1: In Vitro Potency of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 2 |
| p110β | 142 |
| p110γ | 65 |
| p110δ | 1 |
| VPS34 | 110 |
Data from TargetMol.[1]
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Treatment Duration
Objective: To identify the shortest duration of this compound treatment that results in the maximum desired biological effect (e.g., apoptosis induction).
Materials:
-
Cancer cell line of interest (e.g., with a known PIK3CA mutation)
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein/FACS)
-
Reagents for endpoint analysis (e.g., CellTiter-Glo®, Annexin V/PI staining kit, antibodies for Western blotting)
Methodology:
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the exponential growth phase throughout the experiment. This should be determined empirically for your cell line.
-
Allow cells to adhere and resume growth for 24 hours before treatment.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Treat the cells for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Endpoint Analysis:
-
Cell Viability: At each time point, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Apoptosis: At each time point, harvest cells and stain with Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.
-
Western Blotting: At each time point, lyse cells and perform Western blotting for key signaling proteins (e.g., phospho-Akt, total Akt, cleaved PARP, and a loading control like β-actin) to assess pathway inhibition and apoptosis induction.
-
-
Data Analysis:
-
Plot the results for each endpoint as a function of time.
-
The optimal treatment duration is the earliest time point at which the maximum effect is observed and plateaus.
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal treatment duration of this compound.
References
Validation & Comparative
Comparative Efficacy of PF-4989216 Across Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of PF-4989216, a potent and selective PI3Kα inhibitor, in various cancer models. The data presented is based on publicly available, non-retracted scientific findings.
This compound has demonstrated inhibitory activity against several cancer cell lines, primarily through its targeted action on the PI3K/AKT/mTOR signaling pathway, a critical cascade in tumor cell growth and survival. While initial reports on its efficacy in small cell lung cancer were promising, a key publication was later retracted due to data integrity issues. This guide, therefore, focuses on validated, reproducible data from other cancer contexts.
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| S1 | Human Colon Carcinoma | 1.11 ± 0.09 |
| S1-M1-80 | Human Colon Carcinoma (ABCG2-overexpressing) | 6.79 ± 1.00 |
| MCF-7 | Human Breast Carcinoma | 2.30 ± 0.68 |
| MCF7-FLV1000 | Human Breast Carcinoma (ABCG2-overexpressing) | 23.26 ± 2.94 |
| MCF7-AdVp3000 | Human Breast Carcinoma (ABCG2-overexpressing) | 62.57 ± 5.46 |
| pcDNA-HEK293 | - | 0.44 ± 0.05 |
| MDR19-HEK293 | (ABCB1-transfected) | 0.38 ± 0.06 |
| R482-HEK293 | (ABCG2-transfected) | 5.05 ± 0.89 |
In Vivo Efficacy of this compound
In vivo studies using a non-small cell lung cancer (NSCLC) xenograft model have indicated the potential of this compound to inhibit tumor growth. Specifically, in an NCI-H1975 xenograft model, which is driven by PI3K, oral administration of this compound resulted in a dose-responsive inhibition of tumor growth. Doses ranged from 25 to 200 mg/kg administered once daily.
Due to the limited availability of detailed, non-retracted public in vivo data, a comprehensive quantitative comparison with other agents in various xenograft models is not feasible at this time. Researchers are encouraged to consult primary literature for specific details on experimental conditions and outcomes.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Cell Viability Assay.
Caption: Experimental Workflow for In Vivo Xenograft Study.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: After allowing cells to adhere overnight, they are treated with various concentrations of this compound, typically in a serial dilution. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period, commonly 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., NCI-H1975) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound is administered to the treatment groups, typically by oral gavage, at various doses. The control group receives the vehicle. Dosing is usually performed daily for a specified period.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.
Validating the Mechanism of Action of the PI3K Inhibitor PF-4989216 Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of PF-4989216, a selective phosphoinositide 3-kinase (PI3K) inhibitor, using genetic knockout strategies. While direct experimental data from genetic knockout studies for this compound is not extensively available in published literature, this guide outlines the established methodologies and expected outcomes based on its known target profile. We will also compare its biochemical potency with other well-characterized PI3K inhibitors.
This compound is a potent inhibitor of several PI3K isoforms, demonstrating significant activity against p110α, p110δ, and the class III PI3K, Vps34.[1][2] Its mechanism of action is centered on the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, often due to mutations in the PIK3CA gene (encoding the p110α subunit) or loss of the tumor suppressor PTEN.[3][4] Studies have shown that this compound effectively inhibits PI3K downstream signaling, leading to apoptosis and reduced cell viability, particularly in cancer cells harboring PIK3CA mutations.[3][5][6]
Performance Comparison: this compound vs. Alternative PI3K Inhibitors
To contextualize the potency and selectivity of this compound, the following table compares its half-maximal inhibitory concentrations (IC50) against various PI3K isoforms with those of other notable PI3K inhibitors.
| Compound | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | Vps34 (IC50, nM) |
| This compound | 2 | 142 | 1 | 65 | 110 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | - |
Data for this compound sourced from TargetMol[2] and Selleck Chemicals.[1] Data for Pictilisib (GDC-0941) sourced from a first-in-human phase I study.[7]
Validating On-Target Effects with Genetic Knockouts
The definitive method to validate that the cytotoxic and pathway-inhibitory effects of a compound are due to its interaction with a specific target is to observe a loss of efficacy in cells where that target has been genetically removed. Below is a proposed experimental workflow to validate the mechanism of action of this compound.
Experimental Workflow for Genetic Knockout Validation
Caption: Experimental workflow for validating this compound's mechanism of action.
Expected Outcomes from Genetic Knockout Experiments
The following table summarizes the anticipated results from treating wild-type and various PI3K isoform knockout cell lines with this compound. The expected resistance in knockout lines would confirm that the drug's efficacy is mediated through these specific targets.
| Cell Line | Target Gene Knockout | Expected Effect of this compound on Cell Viability | Expected p-Akt Inhibition by this compound | Rationale |
| Parental (WT) | None | High sensitivity (low IC50) | Strong inhibition | This compound effectively inhibits the PI3K pathway in unmodified cells. |
| PIK3CA KO | PIK3CA (p110α) | Increased resistance (higher IC50) | Reduced inhibition | Loss of the primary target p110α should diminish the drug's effect. |
| PIK3CD KO | PIK3CD (p110δ) | Increased resistance (higher IC50) | Reduced inhibition | Loss of the highly sensitive p110δ target should confer resistance. |
| PIK3C3 KO | PIK3C3 (Vps34) | Moderate resistance | Minimal effect on p-Akt | Vps34 is less directly involved in the canonical Akt phosphorylation pathway but is a target of this compound. |
The PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway, highlighting the points of inhibition by this compound.
Caption: The PI3K/Akt signaling pathway inhibited by this compound.
Logical Framework for Target Validation
The core logic behind using genetic knockouts for target validation is based on the principle of phenotype rescue or, in this case, the abolition of a drug-induced phenotype.
Caption: Logical diagram illustrating the validation of this compound's on-target activity.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PI3K Isoforms
This protocol outlines the generation of knockout cell lines to validate the targets of this compound.
Materials:
-
Target cancer cell line (e.g., NCI-H1048)
-
Lentiviral vectors expressing Cas9 and specific gRNAs for PIK3CA, PIK3CD, and PIK3C3
-
Transfection reagent
-
Puromycin for selection
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Antibodies for p110α, p110δ, Vps34, and a loading control (e.g., β-actin) for Western blotting
Procedure:
-
gRNA Design and Cloning: Design and clone at least two gRNAs per target gene into a lentiviral vector. Include a non-targeting control gRNA.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cells.
-
Selection: 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Expansion and Validation: Expand the resulting clones. Validate the knockout at the genomic level by PCR and Sanger sequencing of the target locus to identify indel mutations. Confirm the absence of protein expression via Western blot analysis.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of wild-type and knockout cells.
Materials:
-
Wild-type and PI3K-knockout cell lines
-
96-well white, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) and add it to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values for each cell line.
Western Blot for PI3K Pathway Inhibition
This protocol assesses the inhibition of Akt phosphorylation, a key downstream marker of PI3K activity.
Materials:
-
Wild-type and PI3K-knockout cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 100 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and run them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total Akt and β-actin to ensure equal loading. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | PI3K | TargetMol [targetmol.com]
- 3. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CAS:1276553-09-3 | Selective oral PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Gedatolisib (PF-4989216) Efficacy in HR+/HER2- Advanced Breast Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Gedatolisib (formerly PF-4989216), a pan-PI3K/mTOR inhibitor, in the context of standard-of-care therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer. The analysis is primarily based on the available results from the Phase 3 VIKTORIA-1 clinical trial.
Introduction
Gedatolisib is an intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitor. Its mechanism of action targets key nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3] This pathway is a significant focus for targeted therapies, particularly in breast cancers harboring PIK3CA mutations.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression. Activation of PI3K leads to the phosphorylation and activation of AKT. AKT, in turn, has several downstream effects, including the activation of mTOR, which influences the transcription of proteins involved in cell proliferation.[1]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib and Alpelisib.
Clinical Efficacy of Gedatolisib: The VIKTORIA-1 Trial
The VIKTORIA-1 trial is a Phase 3, open-label, randomized study evaluating the efficacy and safety of Gedatolisib in patients with HR+/HER2- advanced breast cancer that has progressed on or after treatment with a CDK4/6 inhibitor and an aromatase inhibitor.[4][5] The trial includes cohorts for patients with both PIK3CA wild-type (WT) and mutant (MT) tumors.[6]
Efficacy in PIK3CA Wild-Type Advanced Breast Cancer
Detailed results have been presented for the PIK3CA WT cohort.[7][8][9] In this population, Gedatolisib was evaluated in two regimens:
-
Gedatolisib Triplet: Gedatolisib + Palbociclib (a CDK4/6 inhibitor) + Fulvestrant (a selective estrogen receptor degrader)
-
Gedatolisib Doublet: Gedatolisib + Fulvestrant
These combinations were compared against fulvestrant monotherapy.
| Efficacy Endpoint | Gedatolisib Triplet (Gedatolisib + Palbociclib + Fulvestrant) | Gedatolisib Doublet (Gedatolisib + Fulvestrant) | Fulvestrant Alone (Control) |
| Median Progression-Free Survival (PFS) | 9.3 months | 7.4 months | 2.0 months |
| Hazard Ratio (HR) vs. Control | 0.24 (p<0.0001) | 0.33 (p<0.0001) | - |
| Objective Response Rate (ORR) | 31.5% | 28.3% | 1% |
Data from the PIK3CA wild-type cohort of the VIKTORIA-1 trial.[7][8][9]
These results demonstrate a statistically significant and clinically meaningful improvement in progression-free survival for both Gedatolisib-containing regimens compared to fulvestrant alone in the PIK3CA wild-type patient population.[7]
Efficacy in PIK3CA-Mutant Advanced Breast Cancer
Topline data for the PIK3CA-mutant cohort of the VIKTORIA-1 trial are anticipated by the end of 2025 or in the first half of 2026.[8][9][10] This cohort will provide crucial data on the efficacy of Gedatolisib in the patient population for which PI3K inhibitors are often specifically developed. The active comparator arm in the mutant cohort is alpelisib plus fulvestrant, a standard-of-care for this patient group.[6]
Standard-of-Care Therapies and Comparative Landscape
The second-line treatment landscape for HR+/HER2- advanced breast cancer following progression on a CDK4/6 inhibitor is evolving.[11] For patients with PIK3CA-mutated tumors, the current standard-of-care includes the PI3Kα-specific inhibitor alpelisib in combination with fulvestrant, based on the results of the SOLAR-1 trial.[11]
Alpelisib in PIK3CA-Mutant Advanced Breast Cancer (SOLAR-1 Trial)
The SOLAR-1 trial evaluated the efficacy of alpelisib plus fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor-based therapy.[12][13]
| Efficacy Endpoint | Alpelisib + Fulvestrant | Placebo + Fulvestrant |
| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months |
| Hazard Ratio (HR) for PFS | 0.65 (p<0.001) | - |
| Median Overall Survival (OS) | 39.3 months | 31.4 months |
| Hazard Ratio (HR) for OS | 0.86 (p=0.15) | - |
| Overall Response Rate (ORR) | 26.6% | 12.8% |
Data from the PIK3CA-mutant cohort of the SOLAR-1 trial.[14][15][16]
While the overall survival data in SOLAR-1 did not reach statistical significance at the final analysis, a clinically meaningful improvement was observed.[14][16]
Experimental Protocols
VIKTORIA-1 Trial Design
-
Study Design: Phase 3, open-label, randomized clinical trial.[4]
-
Patient Population: Patients with HR+/HER2- advanced or metastatic breast cancer with disease progression on or after CDK4/6 inhibitor and aromatase inhibitor therapy.[5]
-
Stratification: Patients are stratified by their PIK3CA mutation status (wild-type vs. mutant).[6]
-
Treatment Arms (PIK3CA Wild-Type Cohort):
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR).[17]
Caption: VIKTORIA-1 clinical trial workflow.
Summary and Future Outlook
Gedatolisib, in combination with palbociclib and fulvestrant, has demonstrated a significant improvement in progression-free survival for patients with PIK3CA wild-type HR+/HER2- advanced breast cancer who have progressed after CDK4/6 inhibitor therapy. The upcoming results from the PIK3CA-mutant cohort of the VIKTORIA-1 trial will be critical in defining the role of Gedatolisib in this key patient population and for a direct comparison with the current standard-of-care, alpelisib. The dual inhibition of PI3K and mTOR by Gedatolisib may offer a potent therapeutic strategy in advanced breast cancer.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Gedatolisib Plus Fulvestrant With or Without Palbociclib vs Standard-of-Care for the Treatment of Patients With Advanced or Metastatic HR+/HER2- Breast Cancer (VIKTORIA-1) (VIKTORIA-1) - Rare Cancers Australia [rarecancers.org.au]
- 6. VIKTORIA-1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 7. Detailed Results from PIK3CA Wild-Type Cohort of Phase 3 VIKTORIA-1 Trial Presented at 2025 ESMO Congress Demonstrate Potential for Gedatolisib Regimens to be Practice Changing for Patients with HR+/HER2- Advanced Breast Cancer - BioSpace [biospace.com]
- 8. investing.com [investing.com]
- 9. Celcuity Reports Phase 3 VIKTORIA-1: Triplet PFS +7.3 mos | CELC Stock News [stocktitan.net]
- 10. Gedatolisib Plus Fulvestrant With or Without Palbociclib vs Standard-of-Care for the Treatment of Patients With Advanced or Metastatic HR+/HER2- Breast Cancer (VIKTORIA-1) [clin.larvol.com]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. novartis.com [novartis.com]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
A Comparative Guide to the Pharmacokinetic Profiles of PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2][3] This has led to the development of several PI3K inhibitors, which are broadly classified based on their selectivity for different PI3K isoforms. Understanding the pharmacokinetic (PK) profiles of these inhibitors is paramount for optimizing dosing strategies, predicting drug-drug interactions, and ultimately ensuring their safety and efficacy in clinical settings.
This guide provides a comparative overview of the pharmacokinetic profiles of key PI3K inhibitors, presents the methodologies used to obtain this data, and visualizes the underlying biological and experimental frameworks.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Pharmacokinetic Data Comparison
The clinical utility of a PI3K inhibitor is significantly influenced by its pharmacokinetic properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). These parameters vary considerably among different inhibitors, affecting their dosing schedules, potential for drug interactions, and overall therapeutic index. The following table summarizes key pharmacokinetic parameters for several approved PI3K inhibitors.
| Parameter | Alpelisib | Copanlisib | Idelalisib | Duvelisib |
| Target Isoform(s) | p110α[4][5] | Pan-Class I (predominantly α, δ)[6][7] | p110δ[8] | p110δ, p110γ[9][10] |
| Administration | Oral | Intravenous[11] | Oral[8] | Oral[10] |
| Half-life (t½) | ~4.3 - 9.3 hours[12][13] | ~39 hours[11][14] | ~5.7 hours | 5.2 - 10.9 hours[9][10] |
| Time to Peak (Tmax) | 2 - 4 hours[12][13] | Not applicable (IV) | Not specified | 1 - 2 hours[10] |
| Metabolism | Amide hydrolysis; limited CYP3A4[4][15] | Primarily CYP3A4 (>90%)[11][14] | Aldehyde oxidase; lesser extent CYP3A[8][16] | Primarily CYP3A4[9][10] |
| Excretion | Predominantly biliary[4][5] | ~64% feces, 22% urine[14] | ~78% feces, 14.4% urine | ~79% feces, 14% urine[9][10] |
| Plasma Protein Binding | Not specified | ~84.2%[14] | 93 - 94% | >98%[9] |
| Key Drug Interactions | Limited drug-drug interactions expected.[4][5] | Avoid strong CYP3A4 inducers (e.g., rifampin), which can decrease exposure by ~56%.[11] | Avoid strong CYP3A inducers; strong CYP3A inhibitors can increase exposure.[8][16] | Potential for interactions with CYP3A4 inhibitors and inducers.[9] |
| Effect of Impairment | No dose adjustment for mild-to-moderate renal or mild-to-severe hepatic impairment.[4][5] | Not specified | No dose adjustment for severe renal impairment; exposure increases with hepatic impairment.[17][8] | Not specified |
Experimental Protocols for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters relies on a standardized set of experimental procedures designed to measure drug concentrations in biological matrices over time.
1. Study Design and Dosing:
-
First-in-Human (FIH) Studies: These are typically dose-escalation studies in patients with advanced solid tumors or specific hematological malignancies.[18][19] A common design is the "3+3" approach to determine the maximum tolerated dose (MTD).[18][19]
-
Dosing Regimen: Drugs are administered via their clinical route (e.g., orally or intravenously). For oral drugs, administration is often after a fast, and the effect of food may also be assessed.[8] Dosing can be a single administration or multiple doses to assess steady-state pharmacokinetics.[15]
2. Sample Collection:
-
Matrix: Blood is the most common biological matrix collected. Plasma is separated by centrifugation and stored, typically at -70°C or lower, until analysis.[15]
-
Time Points: Blood samples are collected at multiple, predefined time points. This includes a pre-dose sample, followed by frequent sampling shortly after administration to capture the absorption phase and peak concentration (Cmax), and then less frequent sampling over a prolonged period (e.g., up to 144 hours) to characterize the distribution and elimination phases.[12][15]
3. Bioanalytical Method:
-
LC-MS/MS: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the gold standard for quantifying drug and metabolite concentrations in plasma.[12][15] This method offers high sensitivity and specificity.
-
Validation: The assay must be validated to establish its accuracy, precision, linearity, and the lower limit of quantitation (LLOQ).[15]
4. Pharmacokinetic Parameter Calculation:
-
Non-Compartmental Analysis (NCA): This is the most common method used to calculate key PK parameters directly from the plasma concentration-time data.[20][21][22]
-
Cmax and Tmax: Determined directly from the observed data.[21]
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule, representing the total drug exposure over time.[21]
-
Half-life (t½), Clearance (CL), and Volume of Distribution (Vd): Calculated from the terminal elimination phase of the concentration-time curve.[20][23]
-
-
Compartmental Analysis: In some cases, data is fitted to a compartmental model (e.g., a two-compartment model) to describe the drug's disposition in the body.[20]
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of PI3K inhibitors are diverse, reflecting their different chemical structures, isoform selectivities, and intended clinical applications. Alpelisib and idelalisib show metabolism pathways less dependent on the CYP3A4 system, potentially reducing the risk of certain drug-drug interactions. In contrast, copanlisib and duvelisib are primarily metabolized by CYP3A4, necessitating caution when co-administered with strong modulators of this enzyme.[8][9][11][15] The intravenous administration of copanlisib offers complete bioavailability, bypassing absorption variables inherent to oral drugs. These differences underscore the importance of a thorough understanding of each inhibitor's pharmacokinetic profile for researchers and clinicians to enable safe and effective use in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Duvelisib - Wikipedia [en.wikipedia.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Frontiers | Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment: A Phase 1, Open-Label, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. The pharmacokinetics and safety of idelalisib in subjects with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. A phase 1 study of the PI3K/mTOR inhibitor PQR309 evaluating safety, pharmacokinetics (PK) and pharmacodynamics (PD) in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 20. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 22. bioagilytix.com [bioagilytix.com]
- 23. researchgate.net [researchgate.net]
Navigating PI3K Inhibition: A Comparative Guide to PF-4989216 and its Alternatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of biomarkers for sensitivity to PF-4989216, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Through objective comparisons with alternative PI3K inhibitors and supported by experimental data, this document serves as a critical resource for advancing precision oncology.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a multitude of human cancers. Consequently, targeting this pathway with selective inhibitors has become a promising therapeutic strategy. This compound has emerged as a potent and selective pan-PI3K inhibitor. This guide delves into the key biomarkers that predict sensitivity to this compound, offers a comparative analysis with other PI3K inhibitors, and provides detailed experimental protocols for biomarker validation.
Biomarkers for this compound Sensitivity: The Pivotal Role of PIK3CA Mutations
Preclinical studies have robustly demonstrated that the mutational status of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is a primary determinant of sensitivity to this compound.[1][2] In contrast, the loss of the tumor suppressor PTEN, another mechanism for PI3K pathway activation, does not appear to confer sensitivity to this particular inhibitor in Small Cell Lung Cancer (SCLC) models.[1][2]
SCLC cell lines harboring PIK3CA mutations exhibit significant sensitivity to this compound, leading to the inhibition of downstream signaling, induction of apoptosis, and suppression of cell viability and transformation.[1][2] In vivo studies using xenograft models of SCLC with PIK3CA mutations have further corroborated these findings, showing that oral administration of this compound leads to tumor growth inhibition.[3]
Comparative Analysis of PI3K Inhibitors
To provide a comprehensive landscape for researchers, the following tables summarize the in vitro efficacy of this compound in comparison to other notable PI3K inhibitors: the pan-PI3K inhibitor Buparlisib (BKM120) and the PI3Kα-selective inhibitor Alpelisib (BYL719). It is important to note that direct head-to-head studies in the same SCLC cell lines are limited, and thus the data is compiled from various preclinical investigations.
Table 1: In Vitro Efficacy (IC50) of this compound in SCLC Cell Lines
| Cell Line | PIK3CA Status | PTEN Status | This compound IC50 (µM) |
| NCI-H69 | Mutant | Wild-Type | Sensitive (Specific value not provided in source)[3] |
| NCI-H1048 | Mutant | Wild-Type | Sensitive (Specific value not provided in source)[3] |
| Lu99A | Mutant | Wild-Type | Sensitive (Specific value not provided in source)[3] |
| Lu134B | Mutant | Null | Not Sensitive[1] |
| Lu134A | Wild-Type | Null | Not Sensitive[1] |
| NCI-H1436 | Wild-Type | Null | Not Sensitive[1] |
Table 2: In Vitro Efficacy (IC50) of Alternative PI3K Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | PIK3CA Status | IC50 (µM) |
| Buparlisib (BKM120) | Glioma | U87 | PTEN null | 1-2[4] |
| Gastric Cancer | SNU-601 | Not Specified | 0.816[4] | |
| Non-Small Cell Lung Cancer | H661 | Not Specified | 63.9[5] | |
| Alpelisib (BYL719) | Breast Cancer | T47D | Mutant | 0.34[6] |
| Breast Cancer | Various Mutant Lines | Mutant | 0.185 - 0.288[1] | |
| Non-Small Cell Lung Cancer | H661 | Not Specified | 45.9[5] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible experimental methods are paramount for the validation of biomarkers. Below are detailed protocols for key assays used to determine sensitivity to PI3K inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
SCLC cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well opaque-walled plates
-
This compound or other PI3K inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed SCLC cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PI3K inhibitor in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
PIK3CA Mutation Analysis (Sanger Sequencing)
This method is used to identify mutations in the hotspot regions of the PIK3CA gene, specifically in exons 9 and 20.[7][8]
Materials:
-
Genomic DNA extracted from SCLC cell lines or tumor tissue
-
PCR primers flanking PIK3CA exons 9 and 20
-
Taq DNA polymerase and dNTPs
-
PCR thermal cycler
-
DNA purification kit
-
Sequencing primers
-
Sanger sequencing platform
Procedure:
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers for either exon 9 or exon 20, Taq DNA polymerase, and dNTPs.
-
Use the following PCR cycling conditions (example): 95°C for 5 minutes, followed by 35 cycles of 95°C for 30 seconds, 58°C for 30 seconds, and 72°C for 45 seconds, with a final extension at 72°C for 7 minutes.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm amplification.
-
Purify the PCR products using a DNA purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product, a sequencing primer (either forward or reverse), and the appropriate sequencing mix.
-
Perform cycle sequencing.
-
Purify the sequencing products.
-
Analyze the sequencing products on an automated DNA sequencer.
-
-
Data Analysis:
-
Align the obtained sequences to the human PIK3CA reference sequence.
-
Identify any nucleotide variations corresponding to known mutations (e.g., E542K, E545K in exon 9; H1047R in exon 20).
-
Western Blot Analysis of PI3K Pathway Activation
This technique is used to detect the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, to confirm pathway inhibition by the drug.
Materials:
-
SCLC cell lysates (treated and untreated with PI3K inhibitor)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 Ribosomal Protein, rabbit anti-S6 Ribosomal Protein)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., total AKT) to confirm equal loading.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway, the experimental workflow for biomarker validation, and the logical framework for patient stratification.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of PIK3CA mutations as a biomarker for this compound sensitivity.
Caption: Logical framework for patient stratification based on PIK3CA and PTEN biomarker status.
References
- 1. Targeting small cell lung cancer harboring PIK3CA mutation with a selective oral PI3K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Targeting Small Cell Lung Cancer Harboring PIK3CA Mutation with a Selective Oral PI3K Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PIK3CA Mutations and Copy Number Gains in Human Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIK3CA Mutations in Resected Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-4989216: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-4989216, a potent and selective PI3K inhibitor, are paramount to ensuring laboratory and environmental safety.[1] While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established principles of laboratory safety and chemical waste management provide a robust framework for its responsible disposal. This guide offers a comprehensive, step-by-step approach based on general best practices for handling potent research compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols before proceeding with any disposal.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, should always prioritize safety, environmental protection, and regulatory compliance. Key principles include:
-
Waste Minimization: Only prepare the amount of solution needed for your experiment.
-
Segregation: Do not mix different types of chemical waste.
-
Proper Labeling: All waste containers must be clearly and accurately labeled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemicals and their waste.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is limited in the public domain, the following information regarding its solubility is available and relevant for handling and storage.
| Property | Value | Recommendation |
| Solubility | ||
| In DMSO | 71 mg/mL (186.65 mM) | Sonication is recommended for dissolution.[1] |
| In Ethanol | 7 mg/mL (18.4 mM) | Heating is recommended for dissolution.[1] |
Note: This data is for informational purposes in handling the compound and does not directly inform disposal procedures, which are dictated by regulatory and safety considerations.
Step-by-Step Disposal Protocol for this compound
This protocol provides a general workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dusts or aerosols.[2]
-
Avoid skin and eye contact. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[2][3]
2. Decontamination of Labware:
-
All labware (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble) to remove any residue.
-
Collect this solvent rinse as chemical waste.
-
After the initial rinse, wash the labware with soap and water.
3. Management of Solid and Liquid Waste:
-
Solid Waste:
-
Place any solid this compound waste, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and absorbent materials used for spills into a dedicated, labeled hazardous waste container.[2]
-
The container should be made of a material compatible with the chemical and any solvents used.
-
Ensure the container is tightly sealed.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your EHS department.
-
The container should be appropriate for the solvents used (e.g., a solvent-safe plastic or glass container).
-
4. Waste Container Labeling:
-
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) present in the waste
-
An approximate concentration or percentage of each component
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
5. Storage and Disposal:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's EHS department.
-
Follow your institution's procedures for requesting a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
